N-benzyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide
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Overview
Description
N-benzyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide is a chemical compound with a complex structure that includes a benzyl group, a hydroxy-methylquinoline moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide typically involves the reaction of 2-hydroxy-8-methylquinoline with benzylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the intermediate: The initial step involves the reaction of 2-hydroxy-8-methylquinoline with benzylamine to form an intermediate compound.
Acetylation: The intermediate is then reacted with acetic anhydride to introduce the acetamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent-free methods such as mechanochemical synthesis can be employed to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-benzyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The hydroxy group in the quinoline moiety can form hydrogen bonds with biological molecules, while the benzyl and acetamide groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)acetamide
- N-benzyl-N-((8-methylquinolin-3-yl)methyl)acetamide
- N-benzyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide
Uniqueness
N-benzyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide is unique due to the presence of both a hydroxy group and a methyl group on the quinoline moiety. This structural feature enhances its ability to form specific interactions with biological molecules, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-benzyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-7-6-10-17-11-18(20(24)21-19(14)17)13-22(15(2)23)12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZSRPGBOAUUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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